
5-Bromo-1,3-thiazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,3-thiazinane-2-thione: is a heterocyclic compound containing nitrogen, sulfur, and bromine atoms It belongs to the class of thiazinanes, which are six-membered rings with one sulfur and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-thiazinane-2-thione typically involves the reaction of 3-ammoniopropylsulfate with carbon disulfide in the presence of potassium hydroxide. The reaction is carried out in ethanol at room temperature, followed by the addition of bromine to introduce the bromine atom at the 5-position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Bromo-1,3-thiazinane-2-thione can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing compounds.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiazinane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-1,3-thiazinane-2-thione is used as a building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds and as a precursor for the preparation of various functionalized thiazinanes .
Biology and Medicine: Thiazinane derivatives have been studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,3-thiazinane-2-thione is not well-documented. its biological activity is likely related to its ability to interact with various molecular targets, such as enzymes and receptors, through its sulfur and nitrogen atoms. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Thiazinane-2-thione: Lacks the bromine atom at the 5-position.
5-Chloro-1,3-thiazinane-2-thione: Similar structure but with a chlorine atom instead of bromine.
1,3-Thiazine: An unsaturated analog of thiazinane with different chemical properties.
Uniqueness: 5-Bromo-1,3-thiazinane-2-thione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile building block in organic synthesis .
Eigenschaften
CAS-Nummer |
111728-62-2 |
|---|---|
Molekularformel |
C4H6BrNS2 |
Molekulargewicht |
212.1 g/mol |
IUPAC-Name |
5-bromo-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C4H6BrNS2/c5-3-1-6-4(7)8-2-3/h3H,1-2H2,(H,6,7) |
InChI-Schlüssel |
MKLATUSEBTUIIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CSC(=S)N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)

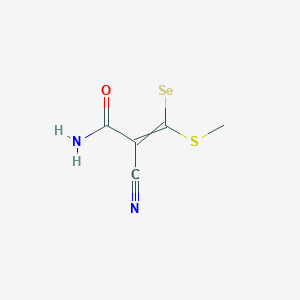
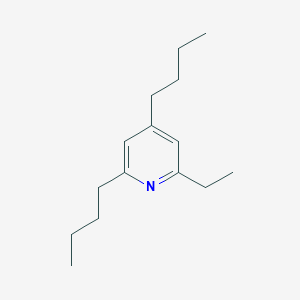

![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)

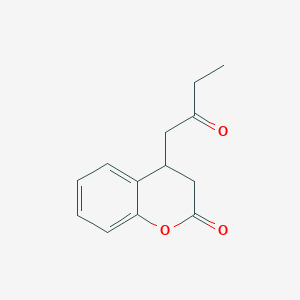
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
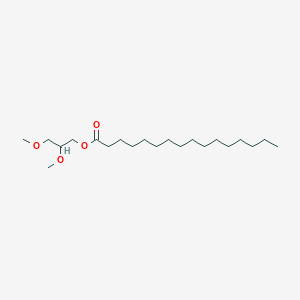
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
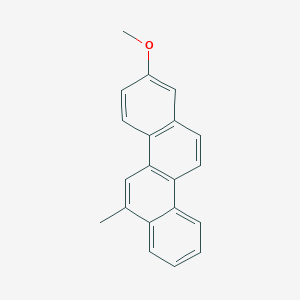
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)
